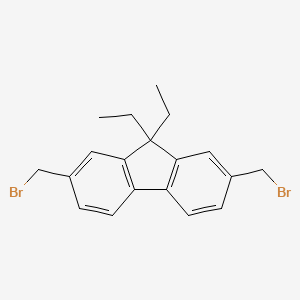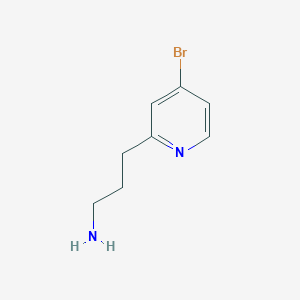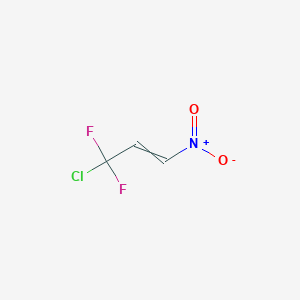
3-Chloro-3,3-difluoro-1-nitroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with nitrile oxides to form isoxazoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, hydrogen halides.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
Substitution Products: Amino or thio derivatives of the original compound.
Addition Products: Halogenated or hydrogenated derivatives.
Cycloaddition Products: Isoxazoline derivatives.
Applications De Recherche Scientifique
3-Chloro-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with three chlorine atoms instead of one chlorine and two fluorine atoms.
3,3-Difluoro-1-nitroprop-1-ene: Lacks the chlorine atom, only has two fluorine atoms and a nitro group.
3-Chloro-1-nitroprop-1-ene: Lacks the fluorine atoms, only has one chlorine and a nitro group.
Uniqueness
3-Chloro-3,3-difluoro-1-nitroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the nitro group makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
879125-90-3 |
|---|---|
Formule moléculaire |
C3H2ClF2NO2 |
Poids moléculaire |
157.50 g/mol |
Nom IUPAC |
3-chloro-3,3-difluoro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H |
Clé InChI |
KDGMJXVWZYLJAY-UHFFFAOYSA-N |
SMILES canonique |
C(=C[N+](=O)[O-])C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
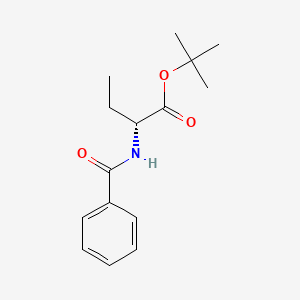
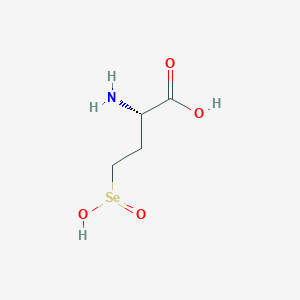
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
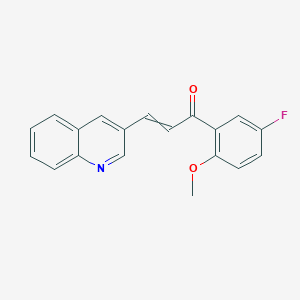

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
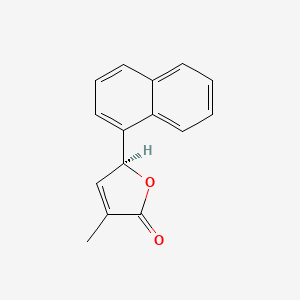
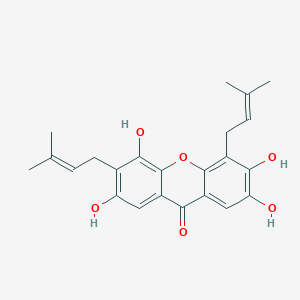
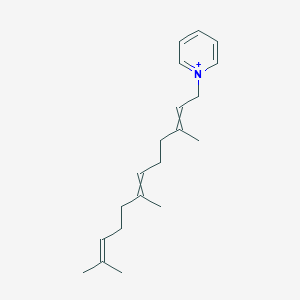
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)

